molecular formula C12H11FN4O B8283444 4-(2-aminopyrimidin-5-yl)-2-fluoro-N-methylbenzamide CAS No. 1029714-90-6

4-(2-aminopyrimidin-5-yl)-2-fluoro-N-methylbenzamide

Cat. No.: B8283444
CAS No.: 1029714-90-6
M. Wt: 246.24 g/mol
InChI Key: ROUHZXLPAXFJSN-UHFFFAOYSA-N
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Description

4-(2-aminopyrimidin-5-yl)-2-fluoro-N-methylbenzamide is a useful research compound. Its molecular formula is C12H11FN4O and its molecular weight is 246.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

1029714-90-6

Molecular Formula

C12H11FN4O

Molecular Weight

246.24 g/mol

IUPAC Name

4-(2-aminopyrimidin-5-yl)-2-fluoro-N-methylbenzamide

InChI

InChI=1S/C12H11FN4O/c1-15-11(18)9-3-2-7(4-10(9)13)8-5-16-12(14)17-6-8/h2-6H,1H3,(H,15,18)(H2,14,16,17)

InChI Key

ROUHZXLPAXFJSN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)C2=CN=C(N=C2)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-2-fluoro-N-methylbenzamide (900 mg, 3.9 mmol), 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (710 mg, 3.2 mmol), tetrakis(triphenylphosphine)palladium (100 mg, 0.1 mmol) and potassium carbonate (1.3 g, 9.7 mmol) in toluene (6.0 mL) and ethanol (3.0 mL) and water (3.0 mL) was heated at 110° C. for 2 hours. After cooling to RT, the reaction mixture was quenched with water and extracted with diethyl ether. The solid was filtered and washed with water and diethyl ether to afford the desired product (720 mg).
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900 mg
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reactant
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710 mg
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1.3 g
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reactant
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6 mL
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solvent
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3 mL
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solvent
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3 mL
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solvent
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100 mg
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catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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